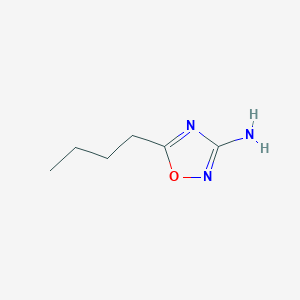

5-Butyl-1,2,4-oxadiazol-3-amine

Description

Overview of 1,2,4-Oxadiazole (B8745197) Heterocycles: Historical Development and General Significance in Organic Chemistry

The 1,2,4-oxadiazole heterocycle, a five-membered ring containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger, who initially named it furo[ab]diazole. nih.govencyclopedia.pub For nearly eight decades, this heterocyclic system received only sporadic attention from the chemical community. It wasn't until the 1960s that interest in 1,2,4-oxadiazoles burgeoned, largely due to the discovery of their tendency to undergo photochemical rearrangements into other heterocyclic systems. nih.govencyclopedia.pub

The significance of 1,2,4-oxadiazoles in organic chemistry has grown substantially, with a notable increase in research over the last few decades. nih.govnih.gov This is primarily due to their utility in medicinal chemistry and materials science. A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. nih.govnih.gov This bioisosteric relationship allows for the replacement of these metabolically labile groups in drug candidates, often leading to improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, further enhances its appeal in drug design. scielo.br

Derivatives of 1,2,4-oxadiazole have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. nih.govnih.govresearchgate.net The first commercially successful drug containing this scaffold was Oxolamine, introduced as a cough suppressant. nih.govencyclopedia.pub Today, several approved drugs incorporate the 1,2,4-oxadiazole moiety, highlighting its importance in pharmaceutical development. nih.gov Beyond medicine, these heterocycles have found applications as liquid crystals, polymers, and corrosion inhibitors. scielo.brmdpi.com

Importance of Aminated 1,2,4-Oxadiazole Scaffolds in Modern Chemical Synthesis and Design

Aminated 1,2,4-oxadiazole scaffolds are a particularly important subclass of these heterocycles in the realm of modern chemical synthesis and drug design. The presence of an amino group provides a key site for further functionalization and can significantly influence the biological activity of the molecule. These scaffolds are integral to the development of new therapeutic agents across various disease areas. mdpi.comresearchgate.net

The amino group can be positioned at either the C3 or C5 position of the 1,2,4-oxadiazole ring, leading to different isomers with distinct chemical properties and biological activities. For instance, 3-amino-1,2,4-oxadiazoles have been investigated for their potential as antimicrobial agents. nih.gov The synthesis of these aminated scaffolds is an active area of research, with various methods being developed to efficiently construct these valuable building blocks.

The incorporation of an amino group into the 1,2,4-oxadiazole ring allows for the creation of libraries of diverse compounds through reactions such as acylation, alkylation, and arylation of the amine. This versatility makes aminated 1,2,4-oxadiazoles attractive starting materials for high-throughput screening and lead optimization in drug discovery programs. The resulting derivatives have shown promise as inhibitors of various enzymes and modulators of receptors, underscoring the therapeutic potential of this structural motif. nih.govnih.gov

Specific Focus on 5-Butyl-1,2,4-Oxadiazol-3-amine: Position within the 1,2,4-Oxadiazole Chemical Landscape

This compound is a specific derivative within the broader family of aminated 1,2,4-oxadiazoles. The "butyl" substituent at the 5-position can exist as one of four structural isomers: n-butyl, sec-butyl, isobutyl, or tert-butyl. While the general name implies the straight-chain n-butyl isomer, much of the available database information pertains to the tert-butyl isomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | nih.govchemsynthesis.com |

| Molecular Weight | 141.17 g/mol | nih.govchemsynthesis.com |

| IUPAC Name (tert-butyl isomer) | 5-tert-butyl-1,2,4-oxadiazol-3-amine | nih.gov |

| CAS Number (tert-butyl isomer) | 91362-43-5 | nih.gov |

| XLogP3-AA (tert-butyl isomer) | 1.5 | nih.gov |

| Monoisotopic Mass | 141.090211983 Da | nih.gov |

The synthesis of 5-substituted-3-amino-1,2,4-oxadiazoles like this compound generally involves the cyclization of an appropriate amidoxime (B1450833) with a reagent that provides the amino group and facilitates ring closure. Common synthetic strategies include the reaction of O-acylamidoximes with a base or the use of reagents like carbonyl diimidazole (CDI).

The chemical reactivity of this compound is dictated by the functional groups present: the 1,2,4-oxadiazole ring, the butyl group, and the amino group. The amino group can undergo typical reactions such as nucleophilic substitution with alkyl or acyl halides. The 1,2,4-oxadiazole ring itself is relatively stable but can be susceptible to reduction or oxidation under specific conditions.

Research Gaps and Opportunities in the Chemistry of this compound

Despite the broad interest in 1,2,4-oxadiazoles, a detailed investigation into the specific properties and potential applications of 5-n-butyl-1,2,4-oxadiazol-3-amine appears to be limited in the current scientific literature. This presents several research gaps and opportunities:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for 5-n-butyl-1,2,4-oxadiazol-3-amine to improve yield and purity. Comprehensive characterization of this specific isomer using modern analytical techniques is also required.

Comparative Isomer Studies: A systematic study comparing the chemical and biological properties of the different butyl isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl) of 5-substituted-1,2,4-oxadiazol-3-amine would provide valuable structure-activity relationship (SAR) insights.

Biological Screening: While the general class of aminated 1,2,4-oxadiazoles is known for its biological activities, 5-n-butyl-1,2,4-oxadiazol-3-amine remains largely unexplored. Screening this compound against a wide range of biological targets, including enzymes and receptors implicated in various diseases, could uncover novel therapeutic potential.

Materials Science Applications: The potential of this compound as a building block for new materials, such as polymers or liquid crystals, has not been investigated. Its specific combination of a heterocyclic core, an aliphatic chain, and a reactive amino group could lead to materials with unique properties.

Computational Studies: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding of this compound to various biological targets, guiding future experimental work.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

5-butyl-1,2,4-oxadiazol-3-amine |

InChI |

InChI=1S/C6H11N3O/c1-2-3-4-5-8-6(7)9-10-5/h2-4H2,1H3,(H2,7,9) |

InChI Key |

ZKKUACABODBQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=NO1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Butyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives

Classical and Established Synthetic Approaches to 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) heterocycle is predominantly achieved through two major pathways: the condensation of amidoximes with carboxylic acid derivatives and the cycloaddition of nitrile oxides with nitriles. rsc.orgresearchgate.netresearchgate.net These methods provide versatile access to a wide range of 3,5-disubstituted 1,2,4-oxadiazoles.

Amidoxime (B1450833) Condensation Reactions with Carboxylic Acid Derivatives

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. researchgate.net This [4+1] approach involves the amidoxime providing four atoms of the heterocyclic ring, while the carboxylic acid derivative contributes the final carbon atom. researchgate.net

The initial step is the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. mdpi.com In many procedures, this intermediate is isolated before the final cyclization step, though one-pot syntheses have also been developed. researchgate.netmdpi.com The cyclization is typically promoted by heat or by using a base.

A variety of activating agents and reaction conditions can be used to facilitate this transformation, as summarized in the table below.

| Acylating Agent | Coupling/Activating Reagent | Conditions | Key Features |

| Carboxylic Acids | Carbodiimides (DCC, EDC), CDI | Room temperature or elevated temperature | In situ activation of the carboxylic acid. researchgate.netresearchgate.net |

| Acyl Chlorides / Anhydrides | Base (e.g., Pyridine, TBAF) | Often at room temperature | Highly reactive acylating agents. researchgate.netnih.gov TBAF is effective for room-temperature cyclization. nih.gov |

| Esters (Methyl or Ethyl) | Superbase (e.g., NaOH/DMSO) | Room temperature | Allows for a one-pot synthesis from readily available esters. rsc.org |

| Dicarboxylic Acid Anhydrides | Base (e.g., MOH/DMSO) | Room temperature | Useful for synthesizing 1,2,4-oxadiazoles bearing a carboxylic acid function. nih.gov |

| N-acyl Benzotriazoles | Base (t-BuOK/DMSO) | Room temperature | Effective one-pot condensation method. nih.gov |

| Carboxylic Acids | Vilsmeier Reagent | Room temperature, CH₂Cl₂, Et₃N | Activates both the carboxylic acid and the O-acylamidoxime intermediate. nih.gov |

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is a notable method for both the formation and subsequent cyclodehydration of O-acyl-amidoximes, facilitating product purification. researchgate.net More recently, room-temperature one-pot syntheses using a superbase medium like NaOH in DMSO have proven highly efficient for reacting amidoximes with esters or acyl chlorides. rsc.orgnih.gov

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides to Nitriles

A fundamental alternative for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). researchgate.netnih.gov Nitrile oxides are reactive intermediates that can be generated in situ, often from the dehydration of α-nitroketones or the dehydrohalogenation of hydroximoyl halides. nih.govnih.gov

Traditionally, this reaction is most efficient when the nitrile is activated by an electron-withdrawing group, as unactivated nitriles like acetonitrile (B52724) often require harsh conditions. nih.gov Under such conditions, the unstable nitrile oxide can dimerize to form furoxan byproducts. nih.gov

Key strategies to facilitate this cycloaddition include:

Metal-Coordination Activation : The reactivity of the nitrile's C≡N group can be significantly enhanced by coordination to a metal center, such as platinum(IV). This activation allows the cycloaddition to proceed under mild conditions, preventing the dimerization of the nitrile oxide. researchgate.netnih.gov

Inverse Electron-Demand Cycloaddition : A complementary approach involves using an electron-deficient nitrile oxide with an electron-rich nitrile. researchgate.netnih.gov For example, a carbamoyl-substituted nitrile oxide has been shown to react efficiently with common aliphatic and electron-rich aromatic nitriles under mild conditions, without the need for a Lewis acid activator. nih.gov Theoretical calculations suggest that a hydrogen bond between the carbamoyl (B1232498) group of the nitrile oxide and the dipolarophilic nitrile may contribute to this enhanced reactivity. researchgate.net

Cyclization of Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Derivatives

The cyclization of semicarbazide and thiosemicarbazide derivatives is a well-established and primary route for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles , which are structural isomers of 1,2,4-oxadiazoles. nih.govacs.orgnih.gov These reactions typically involve the dehydrative cyclization of 1-acylsemicarbazides or the oxidative cyclodesulfurization of 1-acylthiosemicarbazides. nih.govnih.gov

Common reagents used for the synthesis of the 1,3,4-isomers from these precursors include:

Dehydrating agents like POCl₃ or TsCl for acylsemicarbazides. nih.gov

Oxidizing agents such as iodine, potassium iodate, or 1,3-dibromo-5,5-dimethylhydantoin (B127087) for acylthiosemicarbazides. nih.govnih.gov

While thiosemicarbazide scaffolds are exceptionally versatile for building a variety of nitrogen- and sulfur-containing heterocycles, they are not standard starting materials for the direct synthesis of the 1,2,4-oxadiazole ring system. researchgate.netabq.org.br The literature overwhelmingly directs the cyclization of these precursors toward the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles. nih.govacs.org Therefore, this pathway is not considered a classical or established approach for the synthesis of 1,2,4-oxadiazoles.

Targeted Synthetic Routes for 5-Butyl-1,2,4-Oxadiazol-3-amine

The synthesis of a specific, unsymmetrically substituted derivative like this compound requires careful selection of starting materials that introduce the desired butyl and amine functionalities at the correct positions of the heterocyclic ring.

Strategic Introduction of the Butyl Side Chain

Route A: Butyl Group from an Amidoxime Precursor

This strategy involves starting with valeronitrile (B87234) (pentanenitrile), which is converted to the corresponding valeramidoxime (pentanamidoxime). This is a common and straightforward reaction achieved by treating the nitrile with hydroxylamine. nih.gov The resulting valeramidoxime contains the N-C-butyl fragment that will become the N1-C5-butyl portion of the final product. This amidoxime is then reacted with a reagent capable of providing the C3-amine moiety, such as cyanogen (B1215507) bromide or a derivative of cyanamide, to complete the ring.

Route B: Butyl Group from a Carboxylic Acid Precursor

Alternatively, the synthesis can begin with a precursor that will form the 3-amino part of the ring. This precursor is then acylated with a five-carbon acylating agent. Suitable reagents for introducing the butyl group include valeric acid (pentanoic acid) in the presence of a coupling agent (like CDI or EDC), valeroyl chloride , or an ester of valeric acid . researchgate.netresearchgate.net For example, reacting N-acylguanidines with an oxidizing agent can yield 3-amino-1,2,4-oxadiazoles; in this context, the required precursor would be N-valeroylguanidine. researchgate.netmdpi.com

Methods for Amine Group Incorporation at Position 3

Incorporating an amine group at the C3 position is a key challenge that requires specific synthetic tactics, as this substitution pattern is less common than C5-amino derivatives. Several potential methods exist for forming the 3-amino-1,2,4-oxadiazole core.

Oxidative Cyclization of N-Acylguanidines A promising method for forming 3-amino-1,2,4-oxadiazoles is the oxidative cyclization of N-acylguanidines. mdpi.com The reaction of an N-acylguanidine with an oxidant like PIDA (phenyliodine(III) diacetate) can induce the formation of the N-O bond required for the oxadiazole ring. researchgate.netmdpi.com To produce the target molecule, this would involve the synthesis and subsequent cyclization of N-valeroylguanidine.

Reaction of Amidoximes with Cyanogen Halides Extending the logic from 1,3,4-oxadiazole (B1194373) synthesis, where acylhydrazides react with cyanogen bromide to form 2-amino-1,3,4-oxadiazoles, a similar reaction can be envisioned for 1,2,4-oxadiazoles. nih.govgoogle.com The reaction of valeramidoxime with cyanogen bromide (BrCN) or a related electrophilic C1 source could directly assemble the 5-butyl-3-amino-1,2,4-oxadiazole ring.

Synthesis from Hydroxyguanidine The parent compound, 3-amino-1,2,4-oxadiazole, has been successfully prepared from the reaction of hydroxyguanidine with an activated formic acid derivative. rsc.org By analogy, a potential route to the target compound is the condensation of hydroxyguanidine with an activated form of valeric acid, such as valeroyl chloride. This would directly install both the C5-butyl group and the C3-amine.

A summary of targeted approaches is presented below.

| Precursor 1 (Source of Butyl Group) | Precursor 2 (Source of C3-Amine) | Reaction Type | Key Reagents |

| Valeramidoxime | Cyanogen Bromide | Cyclocondensation | Base |

| Valeric Acid / Valeroyl Chloride | Hydroxyguanidine | Acylation & Cyclization | Coupling agent or base |

| Valeric Acid / Valeroyl Chloride | Guanidine | Acylation, then Oxidative Cyclization | PIDA, I₂ |

These targeted routes leverage fundamental principles of heterocycle synthesis, adapting them to the specific structural requirements of this compound.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and related compounds hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include temperature, solvent, and the choice of catalyst.

One common route involves the cyclization of an O-acylamidoxime intermediate. nih.govnih.gov The formation of this intermediate and its subsequent cyclodehydration are critical steps where optimization plays a significant role. For instance, the use of a superbase medium like Sodium Hydroxide in Dimethyl Sulfoxide (NaOH/DMSO) has been shown to facilitate the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govmdpi.com While this method can provide excellent yields (ranging from 11-90%), the reaction times can be long, sometimes up to 24 hours. nih.gov

Another approach involves the activation of carboxylic acids. The Vilsmeier reagent has been employed to activate the carboxylic acid group for the O-acylation of amidoximes, leading to good to excellent yields (61–93%) and a simplified purification process. nih.gov

The choice of base and solvent is also crucial. For example, sodium acetate (B1210297) in a refluxing ethanol/water mixture has been identified as an effective and convenient catalyst for converting Fmoc-amino acyl amidoximes to 1,2,4-oxadiazoles, a method that is compatible with the acid-sensitive Fmoc protecting group. nih.gov

Below is a table summarizing various optimized conditions for the synthesis of 1,2,4-oxadiazole derivatives.

| Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

| Amidoximes, Carboxylic Acid Esters | NaOH | DMSO | Room Temp | 11-90% | nih.gov |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent | Dichloromethane | Room Temp | 61-93% | nih.gov |

| Fmoc-Amino Acyl Amidoximes | Sodium Acetate | Ethanol/Water | 86°C (Reflux) | Not specified | nih.gov |

| Arylnitriles, Hydroxylamine, Acyl Chlorides | Diisopropylethylamine | DMF | 150°C then 200°C | 40-63% | nih.gov |

| Carboxylic Acids, Hydroxyamidines | Peptide Coupling Agent | Not specified | 30°C then 175°C | 57% (isolated) | rsc.org |

Modern and Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods in organic chemistry. The synthesis of 1,2,4-oxadiazoles has benefited from these advancements, with the development of microwave-assisted techniques, novel catalytic systems, and solvent-free protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govwjarr.com This technique has been successfully applied to the synthesis of 1,2,4-oxadiazoles.

For instance, the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid can be achieved under microwave irradiation in solvent-free conditions, resulting in good to excellent yields. organic-chemistry.org Similarly, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out using microwave irradiation in the presence of catalysts like ammonium (B1175870) fluoride (B91410) on alumina (B75360) (NH4F/Al2O3) or potassium carbonate. nih.gov These methods are noted for their remarkably short reaction times, often just a few minutes, and easy work-up procedures. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related isomer, from 1,2-diacylhydrazines has also been effectively performed using silica-supported dichlorophosphate (B8581778) under microwave irradiation in a solvent-free medium, highlighting the versatility of this green chemistry approach. nih.gov

Catalytic Methods (e.g., Metal-Catalyzed Cyclization)

The development of novel catalytic systems has been instrumental in advancing the synthesis of 1,2,4-oxadiazoles. These catalysts can facilitate reactions under milder conditions and improve selectivity.

A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org In the realm of metal-catalyzed reactions, a one-step copper-catalyzed cascade reaction of amidines and methylarenes has been reported for the synthesis of a wide range of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions. mdpi.com Iron(III) nitrate (B79036) has also been used to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

More recently, photoredox catalysis has offered a "green chemistry" approach. One such method involves the irradiation of disubstituted-2H-azirines with nitrosoarenes in the presence of an organic dye photoredox catalyst, leading to the formation of 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov

Solvent-Free and Atom Economy Considerations

Solvent-free reactions and processes with high atom economy are central tenets of green chemistry, aiming to reduce waste and environmental impact. Several methods for synthesizing 1,2,4-oxadiazoles align with these principles.

As mentioned earlier, microwave-assisted synthesis of 1,2,4-oxadiazoles can often be performed under solvent-free conditions. nih.govorganic-chemistry.org For example, the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation is a solvent-free process that produces high yields. organic-chemistry.org

The concept of atom economy is also crucial. One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, are inherently more atom-economical. The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acids and nitriles is a prime example of such an approach, which has been optimized for parallel chemistry to generate libraries of compounds. acs.org

Scale-Up Considerations and Process Chemistry for Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction time, safety, and purification. Continuous flow chemistry has emerged as a valuable strategy to address these issues in the production of 1,2,4-oxadiazoles. researchgate.net

Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. nih.govresearchgate.net A general method for the synthesis of bis-substituted 1,2,4-oxadiazoles has been developed using a single continuous microreactor sequence, which can produce sufficient quantities for initial screening in about 30 minutes. nih.gov This method involves the reaction of arylnitriles and activated carbonyls in a series of microreactors at elevated temperatures. nih.gov

Another high-throughput methodology for synthesizing 1,2,4-oxadiazole libraries utilizes an integrated synthesis and purification platform in a continuous flow process. rsc.orgrsc.org This approach involves a low-temperature peptide coupling of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization to form the heterocycle. rsc.org Such integrated systems are crucial for decreasing the cycle time in drug discovery by rapidly generating diverse chemical libraries. rsc.orgrsc.org

The optimization of these flow processes involves adjusting parameters like residence time and temperature to maximize yield and purity. For instance, in one study, optimal conditions for heterocycle formation were found to be a residence time of 11 minutes at 175°C. rsc.org

Chemical Reactivity and Functionalization of 5 Butyl 1,2,4 Oxadiazol 3 Amine

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.com Its aromaticity is considered to be low, and the presence of heteroatoms leads to a distinct electronic landscape that influences its reactivity. chim.itresearchgate.net

Nucleophilic Substitution Reactions (e.g., at C3 and C5 positions)

In contrast to its inertness towards electrophiles, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions. chemicalbook.comresearchgate.net The carbon atoms of the ring exhibit electrophilic properties. chim.it The susceptibility of these positions to nucleophilic substitution is enhanced by the presence of good leaving groups or activating electron-withdrawing groups on the ring. chim.itresearchgate.net For example, 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic substitution at the C3 position. chim.it Similarly, the C5 position can be targeted for nucleophilic substitution, especially when activated by electron-withdrawing substituents. chim.it

Ring-Opening and Rearrangement Mechanisms

The 1,2,4-oxadiazole ring is known to undergo various ring-opening and rearrangement reactions, often driven by its relatively low aromaticity and the labile O-N bond. chim.itresearchgate.net These transformations can be induced thermally or photochemically. chim.it

One of the most notable rearrangements is the Boulton-Katritzky Rearrangement (BKR) , which involves an internal nucleophilic substitution. chim.it In this reaction, a nucleophilic atom within a side chain at the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it

Another significant reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.netnih.gov This process is typically initiated by the attack of a nucleophile at the electrophilic C5 position, which is often activated by an electron-withdrawing group. chim.it This leads to the opening of the oxadiazole ring, followed by a subsequent ring closure to form a new heterocyclic ring. chim.itnih.gov For instance, the reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to the formation of 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.gov In some cases, even in the absence of a C5 electron-withdrawing group, ANRORC reactivity has been demonstrated. nih.gov

Base-induced rearrangements have also been observed. For example, N-(5-substituted-1,2,4-oxadiazol-3-yl)-N'-phenylureas can rearrange to form 4-acylamino-1-phenyl-1,2,4-triazolin-5-ones in the presence of a base. rsc.org Ring cleavage can also occur under acidic conditions. For instance, attempts to perform certain substitutions on 3,5-diamino-1,2,4-oxadiazole in the presence of acid resulted in the cleavage of the oxadiazole ring. rsc.org

Reactions Involving the Exocyclic Amine Group

The exocyclic amine group at the C3 position of 5-Butyl-1,2,4-oxadiazol-3-amine is a key site for functionalization, behaving as a typical primary amine.

Amine Alkylation and Acylation Reactions

The primary amine group readily undergoes alkylation and acylation reactions. Acylation of amino-1,3,4-oxadiazoles with various acid chlorides has been reported to yield the corresponding N-acylated products. researchgate.net This reactivity allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Condensation and Imine Formation

The amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes, to form imines (Schiff bases). The synthesis of 2-amino-substituted 1,3,4-oxadiazoles has been achieved through the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with aldehydes, followed by an oxidative cyclization. nih.govacs.org This highlights the ability of the amino group to react with carbonyls to form a C=N double bond.

Diazo and Coupling Reactions

The exocyclic amino group at the C3 position of the 1,2,4-oxadiazole ring is a key functional handle that can, in principle, undergo reactions typical of aromatic and heteroaromatic amines. The most significant of these is diazotization, followed by coupling or substitution reactions, such as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com

This process begins with the treatment of the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. masterorganicchemistry.com The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt, 5-butyl-1,2,4-oxadiazol-3-diazonium chloride. This diazonium salt is a valuable intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com

Following its formation, the diazonium salt can be subjected to Sandmeyer reactions, where the diazonium group is replaced by a nucleophile with the aid of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org This provides a pathway to introduce a variety of substituents onto the oxadiazole ring that are otherwise difficult to install directly.

Table 1: Potential Products from Sandmeyer Reactions of this compound

| Reagent | Catalyst | Product Name |

| Hydrochloric Acid | CuCl | 3-Chloro-5-butyl-1,2,4-oxadiazole |

| Hydrobromic Acid | CuBr | 3-Bromo-5-butyl-1,2,4-oxadiazole |

| Potassium Cyanide | CuCN | 5-Butyl-1,2,4-oxadiazole-3-carbonitrile |

| Water | Cu₂O | 5-Butyl-1,2,4-oxadiazol-3-ol |

Note: The reactions presented are based on established principles of the Sandmeyer reaction and represent potential transformations, as specific literature for these reactions on this compound is not extensively documented.

Transformations of the Butyl Side Chain

Direct functionalization of the n-butyl side chain on the intact this compound molecule presents significant chemical challenges. The C-H bonds of the alkyl chain are generally unreactive and require harsh conditions for reactions like free-radical halogenation or oxidation. Such conditions are often incompatible with the sensitive oxadiazole ring, which may undergo cleavage or rearrangement.

A more viable approach to obtaining derivatives with modified chains involves the synthesis of the oxadiazole ring using pre-functionalized starting materials. For instance, instead of valeric acid (to provide the butyl group), one could use a derivative like 5-hydroxyvaleric acid or 5-bromovaleric acid in the condensation step with an amidoxime (B1450833) to build the desired functionalized analogue from the ground up. This circumvents the difficulties of direct, selective functionalization of the saturated alkyl chain.

The butyl group at the C5 position modifies the reactivity of the 1,2,4-oxadiazole ring through a combination of electronic and steric effects.

Electronic Effects: As an alkyl group, the butyl chain acts as a weak electron-donating group (EDG) via induction. This effect slightly increases the electron density on the oxadiazole ring compared to an unsubstituted or electron-withdrawing group at the C5 position. This increased electron density can influence the susceptibility of the ring to electrophilic attack and may modulate the conditions required for rearrangement reactions. The N(3) atom of the ring is generally considered nucleophilic, and the carbon atoms electrophilic. chim.it

Steric Effects: The n-butyl group, while flexible, exerts a degree of steric hindrance around the C5 and N4 atoms of the oxadiazole ring. This can hinder the approach of bulky reagents to these positions. Studies on related 1,3,4-oxadiazoles have shown that replacing a small methyl group with a bulkier tert-butyl group can lead to a decrease in biological activity, suggesting that steric bulk at this position can significantly impact molecular interactions. nih.gov While the n-butyl group is less sterically demanding than a tert-butyl group, it still provides more bulk than smaller alkyl groups, which can influence reaction kinetics and product distributions in derivatization reactions.

Derivatization Strategies for Analogues with Tunable Chemical Properties

The 1,2,4-oxadiazole scaffold is a valuable motif in medicinal chemistry, often serving as a metabolically stable bioisostere for esters and amides. nih.govnih.gov Consequently, numerous strategies exist for synthesizing analogues with tailored properties, which can be applied to the this compound core.

The most versatile strategy involves modifying the substituents at the C3 and C5 positions during synthesis. By selecting different amidoximes and carboxylic acids (or their activated derivatives), a vast library of analogues can be generated. researchgate.net For example, using different carboxylic acids in place of valeric acid allows for the introduction of various alkyl, aryl, or functionalized chains at the C5 position. nih.gov

The amino group at C3 can also be readily derivatized. It can undergo N-alkylation or N-acylation to introduce new functional groups. Furthermore, more advanced late-stage functionalization techniques, such as copper-catalyzed arylation of related 1,3,4-oxadiazoles, demonstrate the potential for direct C-H functionalization to create complex derivatives. nih.govacs.org These strategies allow for the systematic modification of the parent structure to optimize its chemical and pharmacological properties.

Table 2: Examples of Derivatization Strategies for the 1,2,4-Oxadiazole Scaffold

| Position Modified | Derivatization Strategy | Example Substituent(s) | Resulting Compound Class | Reference |

| C5 | Variation of carboxylic acid in synthesis | Phenyl, 4-Nitrophenyl, Thiophenyl | 3-Amino-5-aryl-1,2,4-oxadiazoles | nih.gov |

| C3 | N-Acylation of amino group | Acetyl, Benzoyl | N-(5-Butyl-1,2,4-oxadiazol-3-yl)amides | |

| C3 | N-Alkylation of amino group | Benzyl, Methyl | N-Alkyl-5-butyl-1,2,4-oxadiazol-3-amines | |

| C5 | Use of functionalized carboxylic acids | Carboxy-terminated alkyl chains | 1,2,4-Oxadiazoles with acidic side chains | nih.gov |

| C5 | Introduction of aryl groups via late-stage coupling | Naphthalen-1-yl, Pyridin-2-yl | 2,5-Di(hetero)aryl-1,3,4-oxadiazoles* | nih.govacs.org |

Note: This data is for the related 1,3,4-oxadiazole (B1194373) isomer but illustrates a relevant late-stage functionalization strategy.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Butyl 1,2,4 Oxadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core and Side Chain Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific resonances of the 1,2,4-oxadiazole (B8745197) core and the attached butyl side chain. In a typical analysis, the chemical shifts (δ) in parts per million (ppm) provide information about the electronic environment of each nucleus. For 5-Butyl-1,2,4-oxadiazol-3-amine, the butyl chain exhibits characteristic signals for its methyl (CH₃) and methylene (B1212753) (CH₂) groups, while the amine (NH₂) protons on the oxadiazole ring also produce a distinct resonance.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Butyl-CH₃ | [Data not available] | [Data not available] |

| Butyl-CH₂ | [Data not available] | [Data not available] |

| Butyl-CH₂ | [Data not available] | [Data not available] |

| Butyl-CH₂ | [Data not available] | [Data not available] |

| Oxadiazole-C5 | - | [Data not available] |

| Oxadiazole-C3 | - | [Data not available] |

| NH₂ | [Data not available] | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the precise connectivity between atoms, two-dimensional (2D) NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, definitively linking the proton signals of the butyl chain to their corresponding carbon resonances. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in confirming the connection of the butyl group to the C5 position of the oxadiazole ring and the amine group to the C3 position. For instance, correlations would be expected between the protons on the first methylene group of the butyl chain and the C5 carbon of the oxadiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. rsc.orgijpsm.comscispace.com For this compound, the molecular formula is C₆H₁₁N₃O, corresponding to a molecular weight of approximately 141.17 g/mol . chemsynthesis.com HRMS can confirm this with a high degree of precision.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₃O |

| Calculated Monoisotopic Mass | 141.09021 Da |

| Observed Mass (m/z) | [Experimental data required] |

Note: The calculated monoisotopic mass is based on the most abundant isotopes of the constituent elements.

Elucidation of Fragmentation Pathways

Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of 1,2,4-oxadiazoles often involves characteristic cleavage of the heterocyclic ring. researchgate.net For this compound, expected fragmentation pathways would include the loss of the butyl side chain and cleavage of the oxadiazole ring, leading to the formation of specific fragment ions. The study of these pathways provides corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

N-H stretching: The amine group will exhibit characteristic stretching vibrations.

C-H stretching: These vibrations will be present due to the butyl group.

C=N and C-O stretching: These are characteristic of the oxadiazole ring.

The IR and Raman spectra provide complementary information. For example, the symmetric stretching of non-polar bonds often results in a strong Raman signal but a weak IR absorption. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | [Data not available] |

| Butyl (C-H) | Stretching | [Data not available] |

| Oxadiazole (C=N) | Stretching | [Data not available] |

| Oxadiazole (C-O) | Stretching | [Data not available] |

Note: Specific wavenumber values require experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing valuable insights into the nature and extent of conjugation. The UV-Vis spectrum of an organic compound is dictated by the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure.

For this compound, the expected electronic transitions would primarily involve the π → π* and n → π* transitions associated with the 1,2,4-oxadiazole ring and the lone pairs on the nitrogen and oxygen atoms. The 1,2,4-oxadiazole ring itself constitutes a chromophore. The presence of the amino group (-NH2) as an auxochrome is expected to influence the absorption profile. Auxochromes, with their non-bonding electrons, can interact with the π-system of the chromophore, typically leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity, εmax).

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of structurally similar 1,2,4-oxadiazole derivatives allows for a theoretical estimation of its absorption characteristics. For instance, studies on various substituted 1,2,4-oxadiazoles often report π → π* transitions in the range of 200-300 nm. The exact λmax for this compound would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax Range (nm) | Chromophore/Auxochrome |

| π → π | 220 - 280 | 1,2,4-Oxadiazole ring |

| n → π | > 280 (weak) | N and O atoms in the ring, Amino group |

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. However, should a suitable crystal be obtained, the resulting data would be invaluable. The analysis would reveal the planarity of the 1,2,4-oxadiazole ring and the conformation of the butyl chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the oxadiazole ring, which govern the crystal packing. Such information is crucial for understanding the solid-state properties of the compound.

Table 2: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Bond Lengths (Å) | C-N, C=N, C-O, N-O | Confirms the covalent framework of the molecule. |

| Bond Angles (°) | Angles within the oxadiazole ring | Determines the geometry of the heterocyclic core. |

| Hydrogen Bonds | N-H···N, N-H···O | Key intermolecular forces influencing crystal packing. |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for purity determination. A sample of the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector at the end of the column registers the elution of each component, producing a chromatogram. The purity of the compound is determined by the relative area of the main peak. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Parameter | Typical Conditions |

| HPLC | ||

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm | |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV detector at a wavelength determined from the UV-Vis spectrum | |

| GC-MS | ||

| Column | Capillary column, e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm | |

| Carrier Gas | Helium | |

| Inlet Temperature | ~250 °C | |

| Oven Program | Temperature ramp, e.g., 50 °C to 280 °C at 10 °C/min | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational and Theoretical Investigations of 5 Butyl 1,2,4 Oxadiazol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. nih.gov Methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly used to optimize molecular geometry and calculate a range of molecular properties. researchgate.netepstem.net

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

Analysis of the electronic structure provides insights into how electrons are distributed within a molecule. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netedu.krd A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nih.govedu.krd For related heterocyclic compounds, these calculations have been instrumental in understanding their reaction potentials. nih.gov

No published data is available for these parameters for 5-Butyl-1,2,4-oxadiazol-3-amine.

Reactivity Descriptors (Fukui Functions, Electrostatic Potentials, Global Hardness/Softness)

Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) map, which indicates regions of positive and negative electrostatic potential on the molecular surface, highlighting likely sites for electrophilic and nucleophilic attack. nih.gov Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule. edu.krd

Thermochemical Properties and Stability Analysis

DFT calculations can be used to predict various thermochemical properties, such as the standard enthalpy of formation and Gibbs free energy. epstem.net These values are essential for assessing the thermodynamic stability of the molecule and for predicting the feasibility and energetics of chemical reactions. Vibrational frequency analysis is also performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. epstem.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions between the atoms of the molecule and its environment, MD can provide detailed insights into its conformational flexibility and intermolecular interactions. nih.govrsc.org For a molecule like this compound, the butyl chain allows for significant conformational freedom. MD simulations could reveal the preferred conformations in different solvents and their relative populations. wustl.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the step-by-step pathways of chemical reactions. For instance, the synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes. DFT calculations can be employed to model the transition states and intermediates of such reactions, providing a detailed understanding of the reaction mechanism and helping to explain observed product selectivities. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods can predict spectroscopic data with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the synthesized compound. epstem.netmdpi.com Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated and compared to experimental spectra to assist in the assignment of vibrational modes. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications and Potential in Chemical Sciences Non Clinical Focus

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The structural attributes of 5-butyl-1,2,4-oxadiazol-3-amine make it a valuable building block in organic synthesis, particularly for the generation of more complex molecular structures. The 1,2,4-oxadiazole (B8745197) ring serves as a bioisostere for amide and ester groups, offering metabolic stability when incorporated into larger molecules. nih.gov The primary amino group at the 3-position is a key reactive handle, allowing for a variety of chemical transformations.

These transformations can include nucleophilic substitution, oxidation, and reduction, enabling the synthesis of a diverse array of derivatives. The general reactivity of the amino group on the 1,2,4-oxadiazole ring is a cornerstone of its utility as a synthetic intermediate.

Precursors for Heterocyclic Compound Libraries

While specific research on large-scale combinatorial libraries derived from this compound is not extensively documented, its structure is well-suited for such endeavors. The amino group can undergo reactions with a wide range of electrophiles, such as acyl chlorides and alkyl halides, to generate a library of N-functionalized derivatives. This allows for the systematic modification of the compound's properties.

The synthesis of 3-amino-1,2,4-oxadiazoles is often achieved through methods like the cyclization of O-acylamidoximes or the oxidative cyclization of N-acylguanidines, which are amenable to the use of diverse starting materials, thereby facilitating the creation of varied heterocyclic collections. nih.gov The ability to readily diversify the substitution at the amino position makes compounds like this compound valuable starting points for generating libraries of novel heterocyclic compounds for screening in materials science and agrochemical research.

Construction of Complex Molecular Architectures

The 1,2,4-oxadiazole moiety is a stable aromatic linker, making it an attractive component in the design of more intricate molecules. researchgate.net The presence of the reactive amino group in this compound provides a strategic point for elongation and the introduction of further chemical complexity. For instance, the synthesis of the naturally occurring alkaloids, phidianidines A and B, which contain a 1,2,4-oxadiazole core, highlights the utility of this heterocycle in the construction of complex natural products. lifechemicals.com

The fusion of amino acid moieties with oxadiazole rings has been explored to create "unnatural amino acids," demonstrating the potential to build sophisticated, biologically-inspired molecules from simple oxadiazole precursors. ijper.org The butyl group at the 5-position can also influence the solubility and conformational properties of the resulting complex molecules.

Contributions to Materials Science

The 1,2,4-oxadiazole ring is increasingly being explored for its utility in materials science due to its thermal stability, aromaticity, and electron-withdrawing nature. nih.govresearchgate.net

Exploration in High Energy Density Materials

The 1,2,4-oxadiazole ring has been investigated as a structural motif in the development of high energy density materials (HEDMs). nih.gov Research in this area often focuses on creating compounds with a high nitrogen and oxygen content to achieve high detonation performance and good thermal stability. bit.edu.cnfrontiersin.orgnih.gov Strategies have involved linking 1,2,4-oxadiazole rings with other energetic heterocycles like 1,2,5-oxadiazole (furazan) or introducing explosophoric groups such as nitro (-NO2) or nitramino (-NHNO2) moieties. bit.edu.cnfrontiersin.orgnih.gov

Components in Optoelectronic Devices and Functional Polymers

Oxadiazole derivatives, in general, are known for their electron-transporting properties, making them candidates for use in organic light-emitting diodes (OLEDs). cambridge.orgrsc.org While much of the research has focused on 1,3,4-oxadiazoles, the 1,2,4-isomer is also of interest. cambridge.orgresearchgate.net Polymers incorporating oxadiazole units, either in the main chain or as side chains, have been synthesized and shown to function as electron-transporting or hole-blocking layers in multilayer OLED devices. cambridge.org

The 1,2,4-oxadiazole ring's electron-deficient nature contributes to these desirable electronic properties. researchgate.net While there is no specific data on polymers derived from this compound, the amino group offers a potential site for polymerization or for grafting onto a polymer backbone. The butyl group could enhance the solubility of such polymers in organic solvents, facilitating their processing for device fabrication. Some oxadiazole derivatives exhibit blue luminescence, a sought-after property for display technologies. cambridge.org

Applications in Liquid Crystals and Advanced Functional Materials

The rigid, aromatic core of the 1,2,4-oxadiazole ring makes it a suitable building block for liquid crystalline materials. lifechemicals.comtandfonline.com Studies have shown that 1,2,4-oxadiazole derivatives bearing flexible alkoxy chains can exhibit mesomorphic behavior, such as nematic and smectic phases. tandfonline.comcsic.es The arrangement and length of these flexible chains are crucial in determining the type of liquid crystal phase and the temperature range over which it is stable.

The butyl group in this compound can be considered a short, flexible chain. While likely insufficient on its own to induce mesomorphism, its presence could influence the properties of more complex liquid crystal molecules derived from it. By functionalizing the amino group with long-chain substituents, it may be possible to design novel liquid crystals based on this scaffold. The combination of the rigid oxadiazole core and flexible alkyl chains is a fundamental design principle in the field of calamitic (rod-shaped) liquid crystals.

Role as Ligands in Catalysis Research

The 1,2,4-oxadiazole scaffold, a core component of this compound, is recognized for its capacity to act as an effective ligand in coordination chemistry and catalysis. researchgate.net The nitrogen atoms within the heterocyclic ring possess nucleophilic character, enabling them to coordinate with various metal centers. chim.it This coordination ability is fundamental to the formation of metal complexes that can serve as catalysts. nih.gov

Research has demonstrated that oxadiazole-based ligands can form stable complexes with transition metals such as palladium, silver, nickel, copper, and zinc. researchgate.netmdpi.com For instance, a bi-1,2,4-oxadiazole ligand has been successfully used to synthesize a mononuclear palladium(II) complex. mdpi.com These metal complexes are not merely of structural interest; they have shown potential in enhancing the intrinsic properties of the organic ligands for applications in fields like optoelectronics and catalysis. researchgate.net The specific substitution pattern, such as the 3-amino and 5-butyl groups in this compound, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, selectivity, and activity of the resulting catalyst. While much of the literature focuses on aryl- or pyridyl-substituted oxadiazoles, the principles of coordination apply broadly across the class. mdpi.com

Table 1: Examples of Metal Complexes with 1,2,4-Oxadiazole Ligands

| Metal Ion | Ligand Type | Resulting Complex | Potential Application | Reference |

|---|---|---|---|---|

| Palladium(II) | Bi-1,2,4-oxadiazole | Mononuclear Pd(II) complex | Catalysis | mdpi.com |

| Silver(I) | Bi-1,2,4-oxadiazole | One-dimensional coordination polymer | Supramolecular Assembly | mdpi.com |

| Copper(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | [Cu(L)X₂] type complex | Bioactive Materials | mdpi.com |

| Nickel(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | [Ni(L)X₂] type complex | Material Science | mdpi.com |

Bioisosteric Replacements in Chemical Design (non-biological context)

The concept of bioisosterism, or the substitution of one chemical moiety for another with similar properties, is a cornerstone of medicinal chemistry, but its principles are equally valuable in general chemical design. nih.govu-tokyo.ac.jp The 1,2,4-oxadiazole ring is widely regarded as a successful bioisostere for amide and ester functional groups. chim.itnih.govnih.gov This substitution is not just for mimicking biological interactions but for fundamentally altering a molecule's physicochemical properties in a predictable way.

In a non-biological context, replacing an ester or amide with a 1,2,4-oxadiazole offers significant advantages in terms of chemical stability. mdpi.com The oxadiazole ring is notably resistant to hydrolysis compared to the more labile ester and amide linkages. nih.gov This enhanced stability is a critical attribute in materials science and organic synthesis, where molecules may be subjected to conditions that would cleave ester or amide bonds. researchgate.net

Furthermore, the replacement influences molecular properties such as polarity and hydrogen bonding capabilities. rsc.orgresearchgate.net Different oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-) exhibit distinct hydrogen bond acceptor strengths, allowing for fine-tuning of intermolecular interactions. researchgate.net This modulation is crucial for controlling the solubility, crystal packing, and other material properties of a compound. The substitution of a flexible amide with a rigid, planar 1,2,4-oxadiazole ring also imparts conformational constraint, which is a key strategy in chemical design to control molecular shape and reduce entropic penalties in binding or assembly processes.

Table 2: Comparative Properties of Amide/Ester vs. 1,2,4-Oxadiazole Isostere

| Property | Amide/Ester Group | 1,2,4-Oxadiazole Ring | Consequence of Replacement | Reference |

|---|---|---|---|---|

| Hydrolytic Stability | Susceptible to hydrolysis | Highly stable | Increased molecular robustness | nih.gov |

| Conformation | Flexible (rotatable bond) | Rigid, planar | Conformational constraint, predictable geometry | nih.gov |

| H-Bonding | Amide: H-bond donor & acceptorEster: H-bond acceptor | H-bond acceptor (N atoms) | Altered intermolecular interaction patterns | researchgate.net |

| Polarity | High | Moderate to high, can be tuned by isomer | Modulation of solubility and polarity | rsc.org |

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structural and electronic features of this compound make its parent scaffold suitable for designing complex molecular architectures.

The 1,2,4-oxadiazole ring serves as an excellent structural motif in this field. Its planarity and defined geometry make it a reliable building block for constructing larger, ordered assemblies. nih.gov Research has shown that 1,2,4-oxadiazole derivatives can form supramolecular liquid crystals. nih.gov Furthermore, the nitrogen atoms of the oxadiazole ring are effective hydrogen bond acceptors, enabling the formation of predictable, directional interactions that are essential for creating self-assembling systems and crystal engineering. mdpi.commdpi.com

The ability of the oxadiazole moiety to act as a ligand for metal ions also opens pathways to forming metallo-supramolecular structures. mdpi.com For example, the reaction of a bi-1,2,4-oxadiazole ligand with silver(I) nitrate (B79036) resulted in the formation of a one-dimensional coordination polymer, a classic example of a supramolecular assembly. mdpi.com In the context of this compound, the 3-amino group provides an additional site for hydrogen bonding (as a donor), while the 5-butyl group can engage in van der Waals or hydrophobic interactions, providing another layer of control for designing host-guest systems or directing molecular self-assembly.

Future Perspectives and Research Challenges for 5 Butyl 1,2,4 Oxadiazol 3 Amine Chemistry

Paving the Way for Greener Synthesis.

The development of more efficient and sustainable synthetic methodologies for 5-Butyl-1,2,4-oxadiazol-3-amine is a paramount research objective. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and lengthy procedures. rsc.org Future research will undoubtedly focus on aligning the synthesis of this compound with the principles of green chemistry.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net Applying microwave irradiation to the cyclization steps in the synthesis of this compound could significantly improve efficiency. nih.gov

Novel Catalytic Systems: The use of metal-free, heterogeneous catalysts like graphene oxide (GO) presents an environmentally friendly alternative to traditional metal catalysts. rsc.orgnih.gov GO can act as both an acid catalyst and an oxidant, potentially streamlining the synthesis of 1,2,4-oxadiazoles. rsc.orgnih.gov

Solvent-Free and Aqueous Reaction Conditions: Conducting reactions in water or under solvent-free conditions minimizes the use of volatile and often toxic organic solvents. google.comresearchgate.net Research into adapting the synthesis of this compound to these conditions is a critical step towards sustainability. google.comresearchgate.net

| Synthetic Approach | Advantages | Key Reagents/Conditions |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields. nih.govresearchgate.net | Amidoximes, carboxylic acids/acyl chlorides, microwave irradiation. nih.gov |

| Graphene Oxide (GO) Catalysis | Metal-free, environmentally benign, dual catalytic activity. rsc.orgnih.gov | Amidoximes, aldehydes, GO. nih.gov |

| Aqueous Synthesis | Reduced use of organic solvents, environmentally friendly. google.comresearchgate.net | Amidoximes, carboxylic acid derivatives, water as solvent. researchgate.net |

| One-Pot Synthesis | Reduced waste, increased efficiency. nih.govmdpi.com | Nitriles, hydroxylamine, acylating agents in a single pot. organic-chemistry.org |

Uncovering New Chemical Transformations.

The 1,2,4-oxadiazole ring system is known to participate in a variety of chemical transformations, offering a rich landscape for the discovery of novel reaction pathways for this compound. chim.it The reactivity of the 1,2,4-oxadiazole nucleus is characterized by the nucleophilic nature of the N(3) atom and the electrophilic character of the carbon atoms. chim.it

Future research will likely focus on:

Ring-Opening and Rearrangement Reactions: The inherent strain and the cleavable O-N bond in the 1,2,4-oxadiazole ring make it susceptible to thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement, which can lead to the formation of other heterocyclic systems. chim.it Investigating these rearrangements for this compound could yield novel and structurally diverse compounds.

Functionalization of the Heterocyclic Core: Exploring selective substitution reactions at the carbon and nitrogen atoms of the oxadiazole ring will be crucial for creating a diverse library of derivatives. This includes nucleophilic substitution of the amine group, as well as electrophilic substitution on the ring, although the latter is generally more challenging due to the ring's electron-deficient nature. chim.it

Oxidation and Reduction Reactions: The this compound molecule can undergo oxidation to form corresponding oxides and reduction to yield amines or other reduced forms. A deeper understanding and control of these reactions could provide access to new chemical entities with potentially altered biological activities.

Harnessing Computational Power for Predictive Chemistry.

Advanced computational tools are becoming indispensable in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For this compound, these tools can accelerate the discovery of new derivatives with desired characteristics.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies have been successfully applied to 1,2,4-oxadiazole derivatives to understand the relationship between their three-dimensional structure and biological activity. bohrium.comnih.govnih.gov Such studies on this compound and its analogues can provide valuable insights for designing more potent compounds. bohrium.comnih.govnih.gov

Molecular Docking: This technique allows for the prediction of the binding mode of a ligand within the active site of a biological target. bohrium.comresearchgate.net Molecular docking studies can help in identifying potential protein targets for this compound and in optimizing its structure to enhance binding affinity. bohrium.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to study the electronic structure and reactivity of this compound. researchgate.net This can aid in understanding reaction mechanisms and predicting the outcomes of chemical transformations. researchgate.net

| Computational Tool | Application for this compound |

| 3D-QSAR | Predicting biological activity and guiding the design of more potent derivatives. bohrium.comnih.govnih.gov |

| Molecular Docking | Identifying potential biological targets and optimizing binding interactions. bohrium.comresearchgate.net |

| DFT Calculations | Understanding electronic properties, reactivity, and reaction mechanisms. researchgate.net |

Exploring New Frontiers in Advanced Chemical Technologies.

While the primary focus of research on 1,2,4-oxadiazoles has been in medicinal chemistry, the unique properties of these compounds suggest potential applications in other advanced chemical technologies. Future exploration for this compound could venture into:

Materials Science: The rigid, aromatic nature of the 1,2,4-oxadiazole ring could be exploited in the design of novel organic materials with specific electronic or photophysical properties. Their thermal stability could also be advantageous in certain material applications.

Coordination Chemistry: The nitrogen atoms in the oxadiazole ring can act as ligands, forming coordination complexes with metal ions. researchgate.net Investigating the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.

Embracing Green Chemistry for a Sustainable Future.

The principles of green chemistry are integral to the future of chemical synthesis. For this compound, this means a concerted effort to develop processes that are not only efficient but also environmentally benign.

Key strategies for a greener approach include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.

Biodegradable Catalysts and Reagents: Employing catalysts and reagents that are non-toxic and can be easily degraded or recycled. mdpi.com

Fostering Interdisciplinary Research Collaborations.

The full potential of this compound can only be realized through collaborative efforts that bridge different fields of chemistry and beyond. Interdisciplinary research will be crucial for:

Medicinal Chemistry and Chemical Biology: Collaboration between synthetic chemists and biologists will be essential for the design, synthesis, and biological evaluation of new derivatives of this compound as potential therapeutic agents. nih.gov

Computational and Experimental Chemistry: A synergistic approach combining computational predictions with experimental validation will accelerate the discovery and optimization of new compounds and reactions. researchgate.net

Materials Science and Organic Synthesis: Joint efforts between materials scientists and organic chemists can lead to the development of novel functional materials based on the 1,2,4-oxadiazole scaffold.

Q & A

How can researchers optimize the synthesis of 5-Butyl-1,2,4-oxadiazol-3-amine to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For oxadiazole derivatives, cyclization of amidoximes with carboxylic acid derivatives under mild acidic conditions (e.g., using HCl or H₂SO₄) is common. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can enhance purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability. For analogs, substituent steric effects may require longer reaction times or microwave-assisted synthesis to improve yields .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy: Use H/C NMR to verify proton environments and carbon frameworks. For example, the oxadiazole ring protons resonate at δ 8.5–9.5 ppm, while the butyl chain shows characteristic methylene/methyl signals . High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and confirms regiochemistry. SHELXTL is widely used for small-molecule refinement, though macromolecular applications may require SHELXPRO for data handling .

How does the substitution pattern on the oxadiazole ring influence the biological activity of this compound derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (EWGs): Trifluoromethyl (CF₃) at position 5 enhances metabolic stability but may reduce solubility. For example, 5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine derivatives show improved antimicrobial activity .

- Steric effects: Bulky substituents (e.g., tert-butyl) on the aryl ring can hinder target binding, as seen in inactive 5-aryl analogs .

- Linker modifications: Replacing the oxadiazole with a triazole or acylurea moiety often abolishes activity, highlighting the scaffold’s critical role .

How should researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Contradictions may arise from:

- Experimental models: Diuretic activity in rats/dogs (e.g., CGS 4270 ) may not translate to other species due to pharmacokinetic differences.

- Assay conditions: Variations in cell lines (e.g., p38α MAP kinase inhibition assays ) or antioxidant testing protocols (e.g., DPPH vs. FRAP assays ) can skew results.

- Structural nuances: Minor changes (e.g., methyl vs. trifluoromethyl) drastically alter solubility and bioavailability. Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic + in vivo efficacy) .

What in vitro and in vivo models are appropriate for elucidating the mechanism of action of this compound in diuretic applications?

Methodological Answer:

- In vitro: Electrophysiological assays (e.g., patch-clamp) to assess Na⁺/H⁺ exchanger (NHE) inhibition, mimicking amiloride’s mechanism .

- In vivo:

- Rodent models: Measure urine output and electrolyte excretion in Sprague-Dawley rats after oral administration.

- Combination studies: Co-administration with hydrochlorothiazide (HCTZ) evaluates synergistic effects on potassium retention .

- Toxicology: Monitor renal function markers (e.g., serum creatinine) to rule out nephrotoxicity .

How can molecular docking and QSAR studies be applied to predict the binding affinity of this compound derivatives?

Methodological Answer:

- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., p38α MAP kinase ). Optimize the ligand’s conformation by aligning the oxadiazole ring in the hydrophobic pocket and hydrogen-bonding the amine group with catalytic residues.

- QSAR: Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and H-bond donors. Validate with leave-one-out cross-validation (LOO-CV) and external test sets. For example, electron-rich substituents correlate with enhanced antimicrobial activity in oxadiazole-triazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.